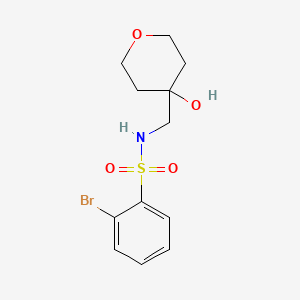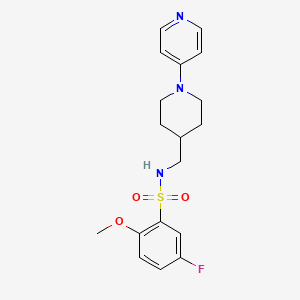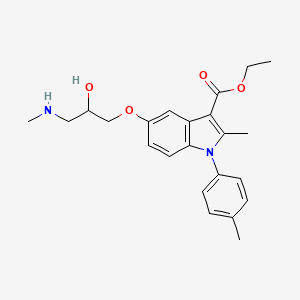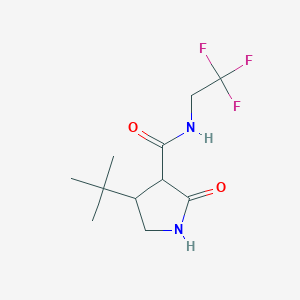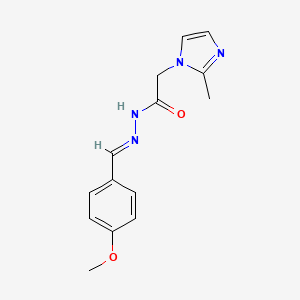
(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of (E)-N’-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is C14H16N4O2 . It has an average mass of 272.302 Da and a monoisotopic mass of 272.127319 Da .Aplicaciones Científicas De Investigación
Lipase and α-Glucosidase Inhibition Compounds derived from (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have demonstrated significant lipase and α-glucosidase inhibition, indicating potential for applications in managing diseases related to these enzymes, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity This compound has been used as a base for synthesizing derivatives with notable antimicrobial activities against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibacterial agents (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).
Antioxidant Activities Derivatives of this compound have exhibited in vitro antioxidant properties, highlighting its potential for use in therapies targeting oxidative stress-related diseases (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Antitumor Activities Some derivatives of (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown promising antitumor activity in vitro, making it a potential candidate for cancer treatment research (Li, Zhang, Deng, Hu, Li, Zhao, Luo, & Huang, 2014).
Anticonvulsant Activity The compound's derivatives have been screened for anticonvulsant activity, with some showing significant potential, indicating its role in developing new treatments for seizure disorders (Kumar, Mohana, & Mallesha, 2013).
Monoamine Oxidase Inhibition Newly synthesized derivatives involving (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide have shown inhibition of monoamine oxidase, an enzyme linked to neurological disorders, suggesting its application in developing treatments for such conditions (Amer, Hegazi, Alshekh, Ahmed, Soliman, Maniquet, & Ramsay, 2020).
Molecular Docking and Spectroscopic Studies The compound has been studied for its molecular structure through spectroscopic methods and molecular docking, aiding in the design of potential anti-diabetic agents (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).
Xanthine Oxidase Inhibition Derivatives of this compound have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme implicated in gout, presenting a potential therapeutic application (Xue, Li, Han, & Luo, 2022).
Propiedades
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLYQWFESKKTSC-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)



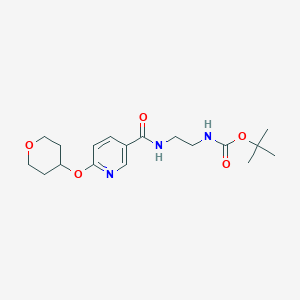

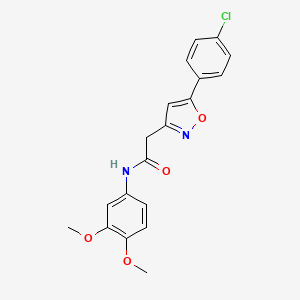

![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)
